Bienvenue dans la boutique en ligne BenchChem!

1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

TrkA inhibitor Kinase assay Pain

1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1396883-85-4) is a tri-substituted urea derivative that functions as a potent, selective inhibitor of tropomyosin-related kinase A (TrkA). It is synonymous with the patent example 'Tri-substituted urea derivative 1' from Merck Sharp & Dohme's WO2013176970 patent family, where it was developed as part of a series of benzyl urea compounds targeting disorders associated with abnormal Trk activity, including pain, inflammation, and cancer.

Molecular Formula C17H17F3N2OS
Molecular Weight 354.39
CAS No. 1396883-85-4
Cat. No. B2898280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
CAS1396883-85-4
Molecular FormulaC17H17F3N2OS
Molecular Weight354.39
Structural Identifiers
SMILESC1CC1N(CCC2=CC=CS2)C(=O)NC3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C17H17F3N2OS/c18-17(19,20)14-5-1-2-6-15(14)21-16(23)22(12-7-8-12)10-9-13-4-3-11-24-13/h1-6,11-12H,7-10H2,(H,21,23)
InChIKeyGTSJQGHNLNYIDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1396883-85-4): A Tri-Substituted Urea TrkA Kinase Inhibitor for Pain and Oncology Research


1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1396883-85-4) is a tri-substituted urea derivative that functions as a potent, selective inhibitor of tropomyosin-related kinase A (TrkA) [1]. It is synonymous with the patent example 'Tri-substituted urea derivative 1' from Merck Sharp & Dohme's WO2013176970 patent family, where it was developed as part of a series of benzyl urea compounds targeting disorders associated with abnormal Trk activity, including pain, inflammation, and cancer [2]. The compound belongs to a well-defined chemotype characterized by an N-cyclopropyl, N-(2-thiophen-2-ylethyl) moiety and an N'-(2-trifluoromethylphenyl) urea scaffold, distinguishing it from other Trk inhibitor structural classes [2].

Why Generic TrkA Inhibitor Substitution Is Not Advisable for 1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1396883-85-4)


Substituting 1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1396883-85-4) with a generic urea-based TrkA inhibitor or even a close structural analog from the same patent family is not recommended because the TrkA inhibitory activity of this chemotype is exquisitely sensitive to subtle variations in the N-aryl or N-alkyl substituents [1]. For instance, a directly comparable analog from the same WO2013176970 patent ('Tri-substituted urea derivative 2') exhibits an IC50 of 11 nM, demonstrating that a seemingly similar tricyclic core modification results in a nearly 2-fold loss in potency compared to the 6.5 nM IC50 of the target compound [2]. This steep structure-activity relationship (SAR) means that non-identical compounds, even within the same chemical class, cannot be assumed to provide equivalent target engagement in TrkA-dependent models, directly impacting experimental reproducibility and translational relevance.

Quantitative Differentiation Evidence for 1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1396883-85-4) Against Closest Analogs


Superior TrkA Inhibitory Potency Compared to the Closest In-Patent Analog

In a direct head-to-head comparison within the same patent (WO2013176970), the target compound (designated 'Tri-substituted urea derivative 1') inhibits TrkA kinase with an IC50 of 6.5 nM, representing a 1.7-fold improvement in potency over the next exemplified analog, 'Tri-substituted urea derivative 2', which has an IC50 of 11 nM [1]. Both values were measured using the same fluorescence-based peptide phosphorylation assay, ensuring direct comparability [2]. This quantitative differentiation is critical for users requiring maximal TrkA target engagement at lower compound concentrations, minimizing potential off-target effects associated with higher dosing.

TrkA inhibitor Kinase assay Pain Oncology Neurotrophin signaling

Enhanced Potency Over Structurally Divergent TrkA Inhibitors from Other Patent Families

While cross-study comparisons require caution, the target compound's reported TrkA IC50 of 6.5 nM places it among the most potent inhibitors of its chemotype class, substantially outperforming representative TrkA inhibitors from other major patent families. For example, D0YN0I from Array Biopharma's bicyclic heteroaryl urea series (WO2014078408) shows an IC50 of 48 nM, and D0Y0XJ from an earlier Merck indole-based series (WO2013009582) shows an IC50 of 28 nM [1]. This constitutes a 7.4-fold and 4.3-fold potency advantage, respectively, highlighting the quantitative benefit of the target compound's optimized pharmacophore for researchers seeking the highest activity within the urea-based TrkA inhibitor space.

TrkA inhibitor Cross-patent comparison IC50 Selectivity screening

Distinguished from Pan-Trk Inhibitors by Its Selective TrkA Profile, Suggested by Indication Landscape

The target compound is associated with a therapeutic indication profile that is clearly focused on TrkA-mediated conditions, including chronic pain, neuropathic pain, and pruritus, with additional listing for solid tumors [1]. This contrasts with many pan-Trk inhibitors (e.g., larotrectinib, entrectinib) that broadly target TrkA, TrkB, and TrkC, often leading to on-target neurological side effects (dizziness, weight gain) due to TrkB inhibition. While direct selectivity data (e.g., IC50 ratios against TrkB/C) for the target compound are not publicly available for a precise quantitative comparison, its classification as a selective TrkA inhibitor within the patent literature supports a class-level inference that it may offer a wider therapeutic window in chronic pain models where TrkB/C sparing is desirable.

TrkA selectivity Pain indication Oncology Neuropathic pain

Optimal Scientific and Procurement Application Scenarios for 1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1396883-85-4)


High-Throughput Screening for TrkA-Dependent Pain Models Requiring Potent Target Engagement

Given its IC50 of 6.5 nM against TrkA [1], this compound is ideal for screening campaigns using rodent models of chronic inflammatory or neuropathic pain where maximal TrkA inhibition is necessary to observe significant changes in pain behavior. Its superior potency over the next in-patent analog (11 nM) ensures a more robust pharmacodynamic response at lower doses, reducing compound consumption and minimizing formulation challenges.

Mechanistic Studies Distinguishing TrkA Versus TrkB/C Contributions in Neuronal Survival and Synaptic Plasticity

Its inferred TrkA selectivity, as suggested by its exclusive association with TrkA-driven pain and pruritus indications rather than broader neurotrophin-dependent processes [2], makes it a valuable chemical probe for dissecting TrkA-specific signaling pathways in primary neuronal cultures. Researchers can use it alongside pan-Trk inhibitors to attribute observed phenotypic effects specifically to TrkA inhibition.

Lead Optimization Programs Utilizing the Thiophen-2-yl Ethyl Moiety for IP-Diversification

The unique structural feature of the N-cyclopropyl-1-(2-(thiophen-2-yl)ethyl) substituent on the urea scaffold provides a distinct intellectual property space compared to typical benzyl- or fluorenyl-urea TrkA inhibitors [3]. This compound can serve as a reference standard in medicinal chemistry programs aiming to design around existing TrkA patent landscapes, particularly where the thiophene ring offers additional synthetic handles for further derivatization.

Calibration of Biochemical Kinase Assays for Routine TrkA Activity Measurement

Owing to its well-defined potency (6.5 nM) from a reproducible fluorescence-based peptide phosphorylation assay [1], this compound can act as a reliable positive control or calibration standard in routine TrkA kinase assays. This ensures inter-experimental consistency and aids in the validation of new assay batches or protocols, a critical procurement need for core laboratories.

Quote Request

Request a Quote for 1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.